molecular formula C10H6O3 B1606154 1,2-Naphthalenedione, 6-hydroxy- CAS No. 607-20-5

1,2-Naphthalenedione, 6-hydroxy-

Cat. No.: B1606154
CAS No.: 607-20-5
M. Wt: 174.15 g/mol
InChI Key: CQWXLWDPFSPVHK-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 6-hydroxy- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a hydroxyl group at the 6th position and two ketone groups at the 1st and 2nd positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Naphthalenedione, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-1,2-dihydronaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 1,2-Naphthalenedione, 6-hydroxy- often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to enhance reaction efficiency and product purity. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at different positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride in aprotic solvents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of higher quinones and polyquinones.

    Reduction: Production of 1,2-dihydroxy-6-hydroxynaphthalene.

    Substitution: Introduction of halogen, nitro, or sulfonic acid groups at various positions on the naphthalene ring.

Scientific Research Applications

1,2-Naphthalenedione, 6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,2-Naphthalenedione, 6-hydroxy- can be compared with other naphthoquinone derivatives, such as:

    1,4-Naphthoquinone: Known for its strong oxidizing properties and use in various chemical reactions.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits similar biological activities but differs in the position of the hydroxyl group.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Commonly used in the dye industry and has distinct chemical properties due to the position of the hydroxyl group.

The uniqueness of 1,2-Naphthalenedione, 6-hydroxy- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXLWDPFSPVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343422
Record name 1,2-Naphthalenedione, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-20-5
Record name 6-Hydroxy-1,2-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenedione, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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